![molecular formula C19H22N2O B2354506 (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-72-4](/img/structure/B2354506.png)
(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications . .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of the sec-Butylbenzyl Group: The sec-butylbenzyl group is introduced through a Friedel-Crafts alkylation reaction, where sec-butylbenzyl chloride reacts with the benzimidazole core in the presence of a Lewis acid catalyst.
Addition of the Methanol Moiety: The final step involves the addition of a methanol group to the benzimidazole ring, which can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Benzyl-1H-imidazol-2-yl)methanol: Similar structure but lacks the sec-butyl group.
(2-Butyl-1H-imidazol-4-yl)methanol: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness
(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other benzimidazole derivatives .
Propriétés
IUPAC Name |
[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-14(2)16-10-8-15(9-11-16)12-21-18-7-5-4-6-17(18)20-19(21)13-22/h4-11,14,22H,3,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVFLPMVPSQLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine](/img/structure/B2354423.png)
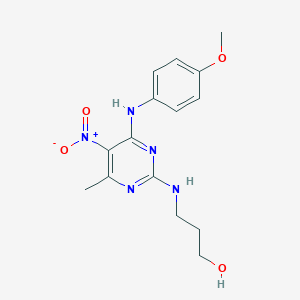
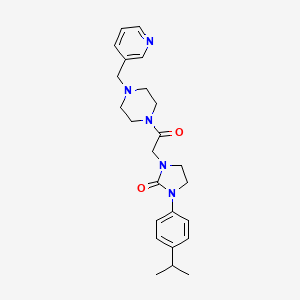
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)
![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)
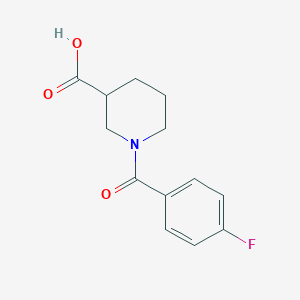
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)
![3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2354433.png)
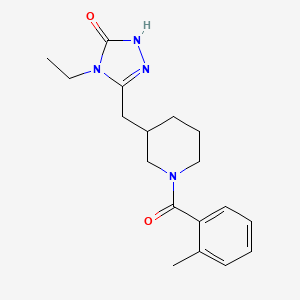
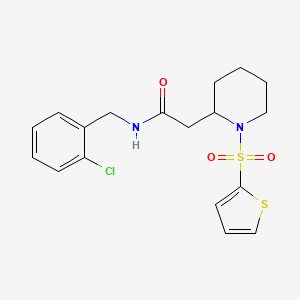
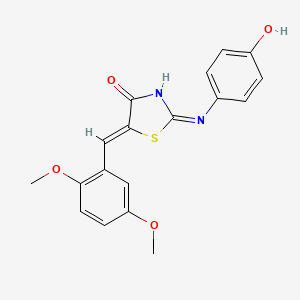
![1,3-Dimethyl-8-(4-propoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2354443.png)
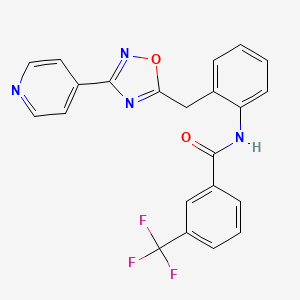
![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)
